

An In-depth Technical Guide to Cy7.5 Hydrazide: Properties, Protocols, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, specifications, and applications of **Cy7.5 hydrazide**, a near-infrared (NIR) fluorescent dye crucial for advanced biological research and drug development. Detailed experimental protocols and visual diagrams are included to facilitate its effective use in the laboratory.

Core Chemical Properties and Specifications

Cy7.5 hydrazide is a carbonyl-reactive NIR fluorophore.[1][2][3] Its utility in bioconjugation stems from the hydrazide functional group, which specifically reacts with aldehydes and ketones to form stable hydrazone linkages.[4] This reaction is particularly effective for labeling glycoproteins following periodate oxidation of their carbohydrate moieties.[1][3]

The NIR fluorescence of **Cy7.5 hydrazide** makes it an excellent candidate for in-vivo imaging, as light in this region can penetrate deeper into biological tissues with reduced scattering and autofluorescence compared to visible light.[4] It offers a higher fluorescence quantum yield than indocyanine green (ICG), another common NIR dye.[1][2]

Quantitative Data Summary

The key specifications for **Cy7.5 hydrazide** are summarized in the table below for easy reference.



Property	Value	References
Molecular Weight	735.82 g/mol	[5][6]
Excitation Maximum (λex)	~788 nm	[1][5][6]
Emission Maximum (λem)	~808 nm	[1][5][6]
Molar Extinction Coefficient (ϵ)	223,000 L·mol ⁻¹ ·cm ⁻¹	[1][5]
Fluorescence Quantum Yield (Φ)	0.10	[1]
Solubility	Good in DMF, DMSO, and alcohols; moderate in water	[2][5]
Storage Conditions	Store at -20°C in the dark, desiccated. Can be transported at room temperature for up to 3 weeks.	[1][5]

Reaction Mechanism and Bioconjugation

The fundamental application of **Cy7.5 hydrazide** lies in its ability to covalently label biomolecules containing aldehyde or ketone groups. This is most commonly achieved through the oxidation of cis-diols in the sugar residues of glycoproteins using a mild oxidizing agent like sodium periodate (NaIO₄), which generates reactive aldehydes. The hydrazide group of the dye then undergoes a nucleophilic addition reaction with the aldehyde to form a stable hydrazone bond. This reaction is most efficient under mildly acidic conditions (pH 5.0-6.0).[4]

Below is a diagram illustrating the reaction between **Cy7.5 hydrazide** and an aldehydecontaining biomolecule.

Caption: Chemical reaction of **Cy7.5 hydrazide** with an aldehyde to form a stable hydrazone conjugate.

Experimental Protocols

This section provides detailed methodologies for the labeling of glycoproteins and antibodies using **Cy7.5 hydrazide**.



Protocol 1: Labeling of Glycoproteins

This protocol outlines the general steps for labeling glycoproteins with **Cy7.5 hydrazide** after periodate oxidation.

Materials:

- Glycoprotein of interest
- Cy7.5 hydrazide
- Sodium periodate (NaIO₄)
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Quenching Solution: 1 M Glycerol
- Purification column (e.g., Sephadex G-25)
- Anhydrous DMSO or DMF

Procedure:

- Glycoprotein Preparation: Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Oxidation:
 - Prepare a fresh solution of 20 mM sodium periodate in the Reaction Buffer.
 - Add an equal volume of the sodium periodate solution to the glycoprotein solution.
 - Incubate the reaction for 20-30 minutes at 4°C in the dark.
- Quenching: Add glycerol to a final concentration of 10 mM to quench the excess sodium periodate. Incubate for 5 minutes at 4°C.
- Purification: Remove excess reagents by desalting or dialysis against the Reaction Buffer.



- Dye Preparation: Dissolve Cy7.5 hydrazide in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
- · Conjugation:
 - Add a 50-100 fold molar excess of the Cy7.5 hydrazide stock solution to the oxidized glycoprotein solution.
 - Incubate the reaction for 2 hours at room temperature in the dark with gentle stirring.
- Final Purification: Remove unconjugated dye by gel filtration or dialysis.
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Protocol 2: Labeling of Antibodies

This protocol is specifically tailored for the site-specific labeling of antibodies on their glycosylated Fc region.

Materials:

- Antibody (IgG)
- Cy7.5 hydrazide
- Sodium periodate (NaIO₄)
- Labeling Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5
- · Ethylene Glycol
- Purification column (e.g., Sephadex G-50)
- Anhydrous DMSO

Procedure:



- Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the Labeling Buffer.
- Oxidation:
 - Add sodium periodate to the antibody solution to a final concentration of 10 mM.
 - Incubate for 30 minutes on ice in the dark.
- Quenching: Add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes on ice to quench the reaction.
- Purification: Purify the oxidized antibody using a desalting column pre-equilibrated with the Labeling Buffer.
- Dye Preparation: Prepare a 10 mM stock solution of Cy7.5 hydrazide in anhydrous DMSO.
- Conjugation:
 - Add a 50-fold molar excess of the Cy7.5 hydrazide stock solution to the purified, oxidized antibody.
 - Incubate for 2 hours at room temperature in the dark.
- Purification of Conjugate: Separate the labeled antibody from free dye using a gel filtration column (e.g., Sephadex G-50).
- Storage: Store the purified Cy7.5-labeled antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling a glycoprotein with **Cy7.5 hydrazide**.

Caption: A step-by-step workflow for the fluorescent labeling of glycoproteins using **Cy7.5 hydrazide**.



Logical Relationships in Bioconjugation Strategy

The decision to use **Cy7.5 hydrazide** is based on a series of considerations related to the target molecule and the intended application. The following diagram outlines these logical relationships.

Caption: A logical diagram illustrating the decision-making process for employing **Cy7.5 hydrazide** in bioconjugation.

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